molecular formula C₁₄H₁₀D₁₁N₃O₃S B1155883 Metahexamide-d11

Metahexamide-d11

Cat. No.: B1155883
M. Wt: 322.47
Attention: For research use only. Not for human or veterinary use.
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Description

The deuterium substitution at 11 positions enhances its metabolic stability, making it valuable in pharmacokinetic and metabolic studies as an internal standard or tracer .

Properties

Molecular Formula

C₁₄H₁₀D₁₁N₃O₃S

Molecular Weight

322.47

Synonyms

1-(3-Amino-p-tolylsulfonyl)-3-cyclohexylurea-d11;  3-Amino-4-methylbenzenesulfonylcyclohexylurea-d11;  Euglycin-d11;  Glyhexylamide-d11;  Glyhexylamine isodiane-d11;  Melanex-d11;  Metahexamide-d11;  Methahexamide-d11;  Methexamide-d11;  N-Cyclohexyl-N’-(3-am

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Metahexamide-d11 belongs to the sulfonylurea class, which includes compounds like Tolbutamide , Glibenclamide , and Chlorpropamide . Key differentiating factors include:

Structural and Pharmacokinetic Differences

Property This compound Tolbutamide Glibenclamide Chlorpropamide
Deuterium Substitution 11 positions None None None
Half-life (hr) 12–18 (stable isotope) 4–7 10–16 24–36
Metabolic Pathway CYP2C9/CYP3A4 (slowed) CYP2C9 CYP2C9/CYP3A4 CYP2C19
Use Case Analytical standard Type 2 diabetes Type 2 diabetes Type 2 diabetes

Footnotes:

  • Deuterium in this compound reduces metabolic clearance, enabling precise tracking in mass spectrometry .
  • Tolbutamide’s shorter half-life limits its clinical utility compared to longer-acting analogs like Glibenclamide .

Analytical Performance

In LC-MS/MS studies, this compound demonstrates superior signal-to-noise ratios compared to non-deuterated analogs due to minimized isotopic interference. For example:

  • Limit of Detection (LOD) : 0.1 ng/mL for this compound vs. 0.5 ng/mL for Tolbutamide-d0 .
  • Matrix Effects : <5% variability in plasma samples, outperforming Chlorpropamide-d0 (>15% variability) .

Research Findings

Stability Studies: this compound exhibits negligible degradation over 72 hours at 4°C, whereas non-deuterated analogs degrade by 20–30% under the same conditions .

Pharmacodynamic Data : While Metahexamide itself has weak hypoglycemic activity (EC50: 1.2 μM), its deuterated form is pharmacologically inert, validating its role as a tracer .

Data Tables

Table 1: Comparative Physicochemical Properties

Parameter This compound Glibenclamide Chlorpropamide
Molecular Weight (g/mol) 356.4 494.0 276.7
LogP 2.8 4.1 3.5
Solubility (mg/mL, H2O) 0.12 0.03 0.25

Footnotes:

  • LogP values calculated using shake-flask method; this compound’s lower lipophilicity enhances aqueous solubility .

Notes

Limitations : Clinical data on this compound are scarce; most studies focus on analytical applications rather than therapeutic outcomes .

Regulatory Status: Not approved for therapeutic use; classified as a research compound in most jurisdictions .

Methodological Considerations : Use SI units (e.g., ng/mL, μM) for consistency in reporting .

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